Tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate is a fluorinated piperidine derivative with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl piperidine-4-carboxylate as a starting material, which is then reacted with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)piperidine-4-carboxylate
- Tert-butyl 4-(chloromethyl)piperidine-4-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-4-carboxylate
Uniqueness
Tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(fluoromethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)11(8-12)4-6-13-7-5-11/h13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCREUILMOPWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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